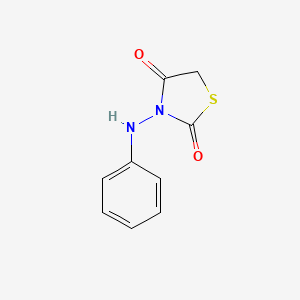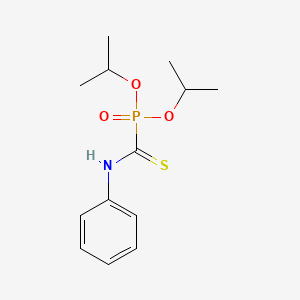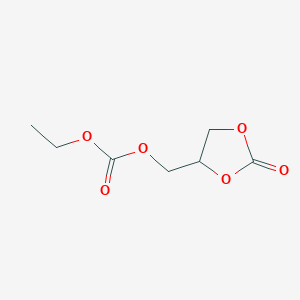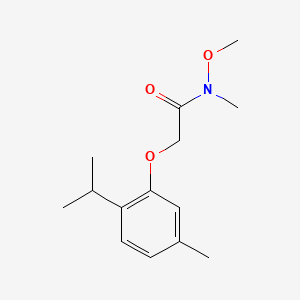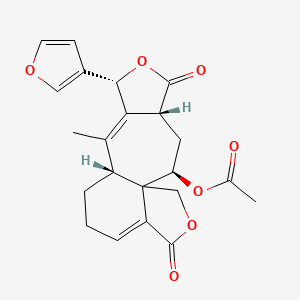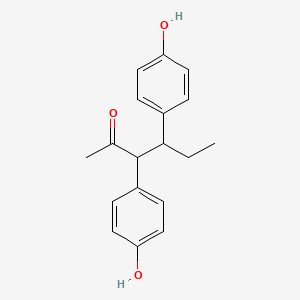![molecular formula C22H18O2 B14332347 (1,2-Phenylene)bis[(2-methylphenyl)methanone] CAS No. 110306-18-8](/img/structure/B14332347.png)
(1,2-Phenylene)bis[(2-methylphenyl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Phenylene)bis[(2-methylphenyl)methanone] is an organic compound with the molecular formula C22H18O2 It is a member of the methanone class of compounds, characterized by the presence of two benzoyl groups attached to a central phenylene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Phenylene)bis[(2-methylphenyl)methanone] typically involves the Friedel-Crafts acylation reaction. This process uses benzoyl chloride and a suitable aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield .
Industrial Production Methods: In an industrial setting, the production of (1,2-Phenylene)bis[(2-methylphenyl)methanone] follows similar principles but on a larger scale. The reaction conditions are optimized for efficiency, and continuous flow reactors may be used to enhance the production rate. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity .
Analyse Chemischer Reaktionen
Types of Reactions: (1,2-Phenylene)bis[(2-methylphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(1,2-Phenylene)bis[(2-methylphenyl)methanone] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials
Wirkmechanismus
The mechanism by which (1,2-Phenylene)bis[(2-methylphenyl)methanone] exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The compound’s anti-inflammatory properties could be linked to the inhibition of specific enzymes involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
- (1,4-Phenylene)bis[(4-methylphenyl)methanone]
- (2-Hydroxy-5-methyl-1,3-phenylene)bis[phenylmethanone]
- (2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis[phenylmethanone]
Comparison: (1,2-Phenylene)bis[(2-methylphenyl)methanone] is unique due to its specific substitution pattern on the phenylene ring, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting points, and reactivity towards electrophilic and nucleophilic agents .
Eigenschaften
CAS-Nummer |
110306-18-8 |
|---|---|
Molekularformel |
C22H18O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
[2-(2-methylbenzoyl)phenyl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C22H18O2/c1-15-9-3-5-11-17(15)21(23)19-13-7-8-14-20(19)22(24)18-12-6-4-10-16(18)2/h3-14H,1-2H3 |
InChI-Schlüssel |
ASERRTVIZVGOFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
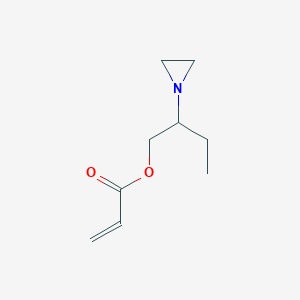
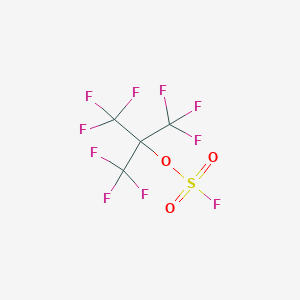
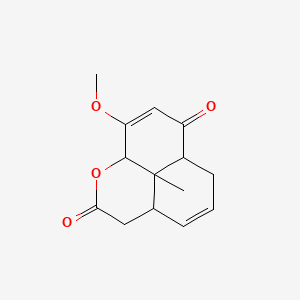
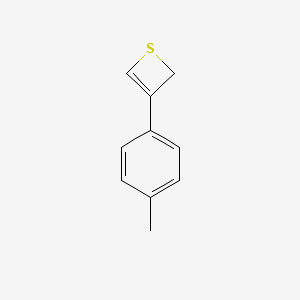
![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)

